molecular formula C10H14BrNO B1400114 4-Bromo-2-isobutoxyphenylamine CAS No. 1490694-65-9

4-Bromo-2-isobutoxyphenylamine

Cat. No.: B1400114
CAS No.: 1490694-65-9
M. Wt: 244.13 g/mol
InChI Key: WBUJEFCQOZCVRA-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxyphenylamine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • In Vivo Metabolism in Rats : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats. Key metabolites identified include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, indicating at least two metabolic pathways operative in rats (Kanamori et al., 2002).
  • Analysis of Phase I Metabolism : Investigation into the metabolism of 2C-B using hepatocytes from various species including humans. The study provides insights into oxidative deamination and demethylation pathways, important for understanding interspecies differences in metabolism (Carmo et al., 2005).
  • Disposition in Rats After Administration : Study on the disposition and kinetic profile of 2C-B in rats, focusing on major metabolites and their distribution in various tissues. This research is crucial for assessing psychotropic or toxic effects of the drug (Rohanová et al., 2008).

Chemical Synthesis and Applications

  • Synthesis of Related Compounds : Research on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, a compound relevant to the synthesis of biologically active molecules like febuxostat. The study provides an optimized method for synthesizing this intermediate (Wang et al., 2016).

Application in Medical Research

  • Study on Bromophenols : Investigation into the synthesis and inhibition profiles of various bromophenols, including natural products. This study is significant for understanding the inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, which have implications in medical research (Bayrak et al., 2017).

Properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUJEFCQOZCVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.